(6-Methoxypyrazin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

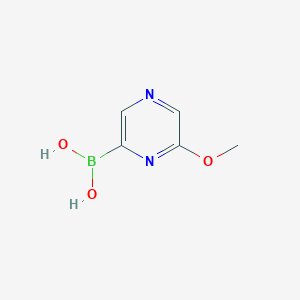

(6-Methoxypyrazin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyrazine, featuring a boronic acid group attached to the 2-position and a methoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of a suitable pyrazine precursor. One common method is the direct borylation of 6-methoxypyrazine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the stability and purity of the compound .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Pd-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The boronic acid group reacts with aryl/heteroaryl halides or triflates under mild conditions.

Mechanistic Insight : The methoxy group at the 6-position donates electron density to the pyrazine ring, moderating the boronic acid’s reactivity and stabilizing intermediates during transmetallation .

Miyaura Borylation

The compound can be synthesized via Miyaura borylation of halogenated pyrazine precursors.

Example Protocol :

-

Substrate : 6-Methoxy-2-bromopyrazine

-

Catalyst : PdCl₂(dppf)

-

Base : Et₃N

-

Boron Source : Pinacolborane

-

Conditions : THF, 60°C, 8h

Key Factors :

-

Use of tertiary amines (e.g., Et₃N) minimizes protodeboronation.

-

Pinacol ester derivatives (e.g., 6-Methoxypyrazine-2-boronic acid pinacol ester) enhance stability .

Petasis Multicomponent Reactions

The boronic acid participates in Petasis reactions with aldehydes and amines to form α-aryl glycine derivatives.

| Aldehyde | Amine | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Morpholine | N-Morpholino-4-nitrophenylglycine | 68% |

| Glyoxylic acid | Benzylamine | N-Benzyl-α-aryl glycine | 55% |

Limitations : Reactions with strongly electron-deficient aldehydes (e.g., 3,5-(CF₃)₂C₆H₃CHO) show reduced efficiency .

Stability and Handling

-

Storage : Stable under inert gas at −20°C; susceptible to protodeboronation in protic solvents .

-

Derivatization : Conversion to pinacol esters (e.g., C₇H₁₂O₃B) improves shelf life (melting point: 291°C) .

Comparative Reactivity

| Compound | Reactivity in Suzuki Coupling | β-Lactamase IC₅₀ |

|---|---|---|

| 6-Methoxypyrazin-2-ylboronic acid | High | 90 nM |

| 5-Methoxypyrazin-2-ylboronic acid | Moderate | 450 nM |

| 6-Ethoxypyrazin-2-ylboronic acid | High | 270 nM |

Trends : Methoxy substitution at the 6-position balances electronic effects for both synthetic and biochemical applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

(6-Methoxypyrazin-2-yl)boronic acid has shown potential in the development of anticancer agents. Boronic acids, including this compound, can inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the FDA-approved drug bortezomib utilizes a boronic acid structure to exert its therapeutic effects against multiple myeloma . Research indicates that modifying existing drugs with boronic acid derivatives can enhance their selectivity and efficacy against cancer cells .

Case Study: Bortezomib Derivatives

Bortezomib, a proteasome inhibitor, has been extensively studied for its effectiveness in treating multiple myeloma. A review highlighted the synthesis of various boronic acid derivatives that improve the pharmacokinetic properties of compounds like bortezomib, leading to increased therapeutic effectiveness and reduced side effects .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an important reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the development of complex organic molecules, including pharmaceuticals and agrochemicals.

| Parameter | Details |

|---|---|

| Reaction Type | Suzuki-Miyaura Cross-Coupling |

| Role of this compound | Coupling partner to form C-C bonds |

| Applications | Synthesis of pharmaceuticals |

| Conditions | Typically performed under mild conditions with palladium catalysts |

Research has demonstrated that using this compound in these reactions can lead to high yields of desired products, showcasing its utility as a building block in organic chemistry .

Sensor Technology

Boronic acids have been explored for use in sensor technology due to their ability to form reversible covalent bonds with diols. This property allows for the detection of various biological molecules, making this compound a candidate for developing sensors that can monitor glucose levels or other biomolecules in medical diagnostics.

Material Science

In materials science, this compound can be utilized to create polymers with specific properties through polymerization reactions. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Summary of Applications

The following table summarizes the applications of this compound across different fields:

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances efficacy of proteasome inhibitors |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Sensor Technology | Biological molecule detection | Forms reversible bonds with diols |

| Material Science | Polymer development | Improves mechanical properties |

Wirkmechanismus

The mechanism of action of (6-Methoxypyrazin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(6-Methoxypyrazin-2-yl)boronic acid: Unique due to its methoxy group at the 6-position, which can influence its reactivity and selectivity in coupling reactions.

(6-Methylpyrazin-2-yl)boronic acid: Similar structure but with a methyl group instead of a methoxy group, leading to different electronic and steric properties.

(6-Chloropyrazin-2-yl)boronic acid: Contains a chlorine atom, which can significantly alter its reactivity and applications.

Uniqueness

The presence of the methoxy group in this compound provides unique electronic properties that can enhance its reactivity in certain coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules .

Biologische Aktivität

(6-Methoxypyrazin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a boronic acid functional group. This unique structure contributes to its reactivity in various chemical reactions, particularly the Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction allows for the formation of new carbon-carbon bonds through transmetalation processes, where the boronic acid interacts with aryl or vinyl halides in the presence of a palladium catalyst.

Biochemical Pathways

- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways and gene expression, impacting cellular metabolism.

- Transport and Distribution : It is suggested that this compound has favorable bioavailability due to its stability and functional group tolerance under mild reaction conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related boronic compounds have shown cytotoxic effects against prostate cancer cells while maintaining viability in healthy cells. In one study, concentrations as low as 5 µM resulted in a significant reduction of cancer cell viability to 33%, compared to 71% viability in healthy cells .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various microorganisms. In vitro tests demonstrated inhibition zones ranging from 7 to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant studies involving boronic compounds have shown promising results, with some ligands demonstrating antioxidant activity comparable to established standards like α-Tocopherol. This suggests that this compound may play a role in mitigating oxidative stress in biological systems .

Research Applications

This compound serves as a crucial building block in organic synthesis, particularly in drug discovery and development. Its ability to form covalent bonds with specific proteins positions it as a valuable tool for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group at 6-position | Enhanced reactivity in coupling |

| (6-Methylpyrazin-2-yl)boronic acid | Methyl group instead of methoxy | Different electronic properties |

| (6-Chloropyrazin-2-yl)boronic acid | Chlorine atom present | Altered reactivity |

The presence of the methoxy group in this compound enhances its selectivity and reactivity compared to other similar compounds, making it particularly useful for targeted applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

(6-methoxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZRENDAGGQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.